N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Description
N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a nitro-substituted pyrazole ring, and a propanamide moiety
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4O3/c1-7(17-6-9(5-15-17)18(20)21)12(19)16-11-3-2-8(13)4-10(11)14/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTBKZHSRLIADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)F)F)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling with Difluorophenyl Group: The difluorophenyl group is introduced via a coupling reaction, often using a halogenated precursor and a palladium catalyst.
Amidation: The final step involves the formation of the amide bond through the reaction of the difluorophenyl-pyrazole intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Materials Science: It may be utilized in the synthesis of novel materials with unique electronic or optical properties.
Industry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(4-amino-1H-pyrazol-1-yl)propanamide: Similar structure but with an amino group instead of a nitro group.
N-(2,4-difluorophenyl)-2-(4-chloro-1H-pyrazol-1-yl)propanamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the difluorophenyl and nitro-substituted pyrazole groups, which confer specific chemical and biological properties that may not be present in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
